molecular formula C17H26N2O2 B2595872 2-(2-Tert-butylphenoxy)-1-(1,4-diazepan-1-yl)ethan-1-one CAS No. 1225727-10-5

2-(2-Tert-butylphenoxy)-1-(1,4-diazepan-1-yl)ethan-1-one

Cat. No.: B2595872
CAS No.: 1225727-10-5
M. Wt: 290.407
InChI Key: IZFHQNHTYAAKRS-UHFFFAOYSA-N
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Description

2-(2-Tert-butylphenoxy)-1-(1,4-diazepan-1-yl)ethan-1-one is an organic compound that features a tert-butylphenoxy group and a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Tert-butylphenoxy)-1-(1,4-diazepan-1-yl)ethan-1-one typically involves the following steps:

    Formation of the tert-butylphenoxy group: This can be achieved by reacting tert-butylphenol with an appropriate halogenating agent to introduce the phenoxy group.

    Introduction of the diazepane ring: The diazepane ring can be synthesized through a cyclization reaction involving a suitable diamine and a dihalide.

    Coupling of the two moieties: The final step involves coupling the tert-butylphenoxy group with the diazepane ring through an appropriate linker, such as an ethanone group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the tert-butyl group or the diazepane ring.

    Reduction: Reduction reactions could target the ethanone group, potentially converting it to an alcohol.

    Substitution: The phenoxy group may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Nucleophiles such as alkoxides or amines can be employed under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the tert-butyl group or the diazepane ring.

    Reduction: Reduced forms of the ethanone group, such as alcohols.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Materials Science:

Biology and Medicine

    Pharmacology: Investigation of its potential as a therapeutic agent due to its unique structure.

    Biochemistry: Study of its interactions with biological macromolecules.

Industry

    Chemical Industry: Use as an intermediate in the synthesis of other complex organic compounds.

    Pharmaceutical Industry: Potential development of new drugs or drug delivery systems.

Mechanism of Action

The mechanism of action of 2-(2-Tert-butylphenoxy)-1-(1,4-diazepan-1-yl)ethan-1-one would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Tert-butylphenoxy)-1-(1,4-diazepan-1-yl)ethan-1-ol: A reduced form of the compound with an alcohol group.

    2-(2-Tert-butylphenoxy)-1-(1,4-diazepan-1-yl)ethan-1-amine: A derivative with an amine group instead of the ethanone group.

Uniqueness

2-(2-Tert-butylphenoxy)-1-(1,4-diazepan-1-yl)ethan-1-one is unique due to the combination of the tert-butylphenoxy group and the diazepane ring, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(2-tert-butylphenoxy)-1-(1,4-diazepan-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-17(2,3)14-7-4-5-8-15(14)21-13-16(20)19-11-6-9-18-10-12-19/h4-5,7-8,18H,6,9-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZFHQNHTYAAKRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OCC(=O)N2CCCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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